molecular formula C19H27N5O5S B1429560 2-(((1S,2R,4s)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)amino)-2-oxoacetic acid CAS No. 767625-11-6

2-(((1S,2R,4s)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)amino)-2-oxoacetic acid

Cat. No. B1429560
M. Wt: 437.5 g/mol
InChI Key: CIKVHUDEOYKYGJ-GMXVVIOVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(((1S,2R,4s)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)amino)-2-oxoacetic acid is a useful research compound. Its molecular formula is C19H27N5O5S and its molecular weight is 437.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(((1S,2R,4s)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)amino)-2-oxoacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(((1S,2R,4s)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)amino)-2-oxoacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Derivatives

One significant application in scientific research is the synthesis of various heterocyclic compounds. For instance, a study describes the synthesis of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one and its derivatives, which is part of a broader category of compounds related to the specified chemical (Shatsauskas et al., 2017). This highlights the compound's role in the development of new chemical entities.

Methodology in Compound Synthesis

The compound's utility extends to methodologies in chemical synthesis. For instance, it's involved in a one-pot synthesis of 1,8-naphthyridine and isoxazole derivatives (Guleli et al., 2019). This showcases the compound's versatility in facilitating complex chemical reactions.

Structural and Mechanistic Studies

It also serves as a cornerstone in studies exploring the structure and mechanism of various chemical reactions. For example, it's used in the synthesis of new thiazolo[3,2‐a]‐ and triazolo[4,3‐a]pyrimidines, aiding in understanding the intricacies of these compounds' formation (Hussain et al., 1987).

Role in Heterocyclic System Synthesis

The compound plays a crucial role in synthesizing heterocyclic systems, as seen in the study of methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate in the synthesis of heterocyclic systems (Toplak et al., 1999). This reflects its importance in creating biologically significant structures.

Application in Novel Molecule Creation

Further, its application in the creation of novel molecules is significant, as evident in the synthesis of interaction aminoazoles with Meldrum’s acid and ketones (Lipson et al., 2007). This illustrates its utility in expanding the horizon of chemical synthesis.

Involvement in Peptide Synthesis

Also noteworthy is its involvement in peptide synthesis, as demonstrated in the study of reactive intermediates in peptide synthesis (Crisma et al., 1997). This underlines its relevance in biochemical processes.

Contribution to Biological Activity Research

Lastly, its contribution to research on compounds with biological activities is critical, as shown in studies on the synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines (Youssef et al., 2012). This aspect is crucial for pharmaceutical research and development.

properties

IUPAC Name

2-[[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]amino]-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O5S/c1-23(2)18(27)10-4-5-11(20-16(26)19(28)29)13(8-10)21-15(25)17-22-12-6-7-24(3)9-14(12)30-17/h10-11,13H,4-9H2,1-3H3,(H,20,26)(H,21,25)(H,28,29)/t10-,11-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIKVHUDEOYKYGJ-GMXVVIOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)O)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=C(C1)SC(=N2)C(=O)N[C@@H]3C[C@H](CC[C@@H]3NC(=O)C(=O)O)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((1S,2R,4s)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)amino)-2-oxoacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(((1S,2R,4s)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)amino)-2-oxoacetic acid
Reactant of Route 2
Reactant of Route 2
2-(((1S,2R,4s)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)amino)-2-oxoacetic acid
Reactant of Route 3
2-(((1S,2R,4s)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)amino)-2-oxoacetic acid
Reactant of Route 4
Reactant of Route 4
2-(((1S,2R,4s)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)amino)-2-oxoacetic acid
Reactant of Route 5
Reactant of Route 5
2-(((1S,2R,4s)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)amino)-2-oxoacetic acid
Reactant of Route 6
Reactant of Route 6
2-(((1S,2R,4s)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)amino)-2-oxoacetic acid

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